molecular formula C15H11BrN2O4 B15231416 N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide

N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide

Cat. No.: B15231416
M. Wt: 363.16 g/mol
InChI Key: WHUYFSLRDVIXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide is a benzamide derivative characterized by a bromo substituent at the 4-position and a nitro group at the 3-position of the benzamide ring. The amide nitrogen is linked to a 4-acetylphenyl group, introducing both steric bulk and electron-withdrawing properties. This compound is of interest in medicinal and materials chemistry due to its structural features, which may influence reactivity, binding affinity, and crystallographic behavior.

Properties

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide

InChI

InChI=1S/C15H11BrN2O4/c1-9(19)10-2-5-12(6-3-10)17-15(20)11-4-7-13(16)14(8-11)18(21)22/h2-8H,1H3,(H,17,20)

InChI Key

WHUYFSLRDVIXIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide typically involves the reaction of p-aminoacetophenone with 4-bromo-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and bases like triethylamine.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate, water, and acidic conditions.

Major Products

Scientific Research Applications

N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-acetylphenyl)-4-bromo-3-nitrobenzamide with analogous benzamide derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Key Observations

Steric Hindrance: The 4-acetylphenyl group introduces greater steric bulk than smaller substituents (e.g., 2-nitrophenyl in ), which may reduce solubility but improve crystallinity for X-ray studies .

Synthesis Strategies

  • Most analogs, including the target compound, are synthesized via amide coupling between aniline derivatives and substituted benzoyl chlorides. For example:

  • details a reaction of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides in THF/pyridine .
  • uses 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine under similar conditions .

Crystallographic and Physical Properties

  • The bromo substituent in the target compound may enhance crystallinity, as seen in (4-Bromo-N-(2-nitrophenyl)benzamide), which formed high-quality crystals suitable for X-ray diffraction (R factor = 0.049) .
  • Predicted properties for analogs (e.g., density, boiling point) vary significantly with substituents. For instance, the tert-butyl group in increases hydrophobicity compared to acetyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.